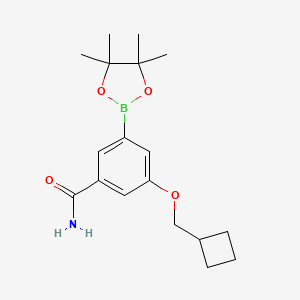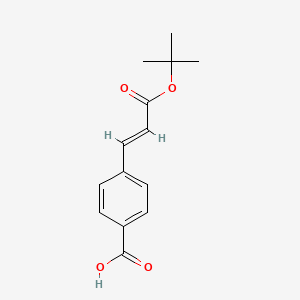
(E)-4-(2-tert-Butoxycarbonylvinyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-tert-Butoxycarbonylvinyl)-benzoic acid is an organic compound that features a benzoic acid core with a tert-butoxycarbonylvinyl substituent. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-tert-Butoxycarbonylvinyl)-benzoic acid typically involves the introduction of the tert-butoxycarbonyl group into a benzoic acid derivative. One common method is through the use of tert-butyl esters, which can be synthesized using flow microreactor systems. This method is efficient, versatile, and sustainable compared to traditional batch processes . The reaction conditions often involve the use of tert-butyl alcohol and a suitable acid catalyst under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of 4-(2-tert-Butoxycarbonylvinyl)-benzoic acid may involve large-scale flow microreactor systems to ensure consistent quality and yield. The use of continuous flow processes allows for better control over reaction parameters and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-tert-Butoxycarbonylvinyl)-benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
4-(2-tert-Butoxycarbonylvinyl)-benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It may serve as an intermediate in the production of drugs and other therapeutic agents.
Industry: The compound is used in the manufacture of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(2-tert-Butoxycarbonylvinyl)-benzoic acid involves its reactivity with various molecular targets. The tert-butoxycarbonyl group can undergo hydrolysis to release the active benzoic acid moiety, which can then interact with biological targets or participate in further chemical reactions. The pathways involved may include enzymatic hydrolysis and subsequent metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyloxycarbonyl-protected amino acids: These compounds share the tert-butoxycarbonyl group and are used in peptide synthesis.
tert-Butyl esters: These esters are similar in structure and are used in various organic synthesis applications.
Uniqueness
4-(2-tert-Butoxycarbonylvinyl)-benzoic acid is unique due to its specific combination of a benzoic acid core and a tert-butoxycarbonylvinyl substituent. This structure imparts distinct reactivity and properties, making it valuable in specialized applications.
Eigenschaften
Molekularformel |
C14H16O4 |
|---|---|
Molekulargewicht |
248.27 g/mol |
IUPAC-Name |
4-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]benzoic acid |
InChI |
InChI=1S/C14H16O4/c1-14(2,3)18-12(15)9-6-10-4-7-11(8-5-10)13(16)17/h4-9H,1-3H3,(H,16,17)/b9-6+ |
InChI-Schlüssel |
BZUPIVMMIUZGDI-RMKNXTFCSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)/C=C/C1=CC=C(C=C1)C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)C=CC1=CC=C(C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4'-Ethyl-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B15339952.png)
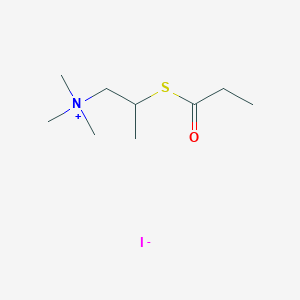
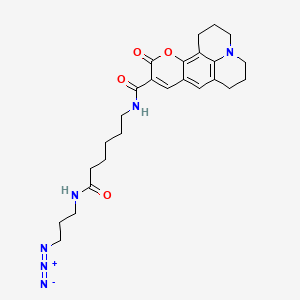

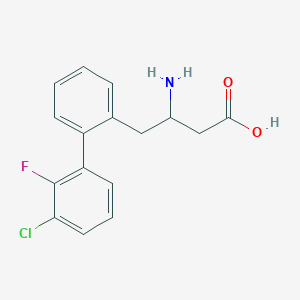
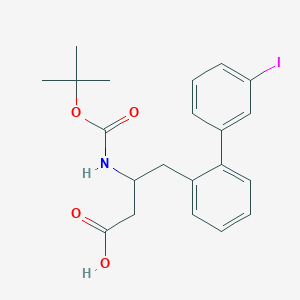
![6-amino-7-(dimethylamino)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B15339988.png)

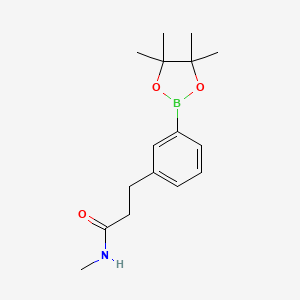


![4,4-Difluoro-3'-methyl-5'-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl](/img/structure/B15340013.png)
